N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide

Tetrahydroquinoline sulfonamides Positional isomer SAR Medicinal chemistry

This tetrahydroquinoline sulfonamide combines a benzenesulfonyl at N-1 and a 2-ethoxybenzamide at C-7, creating a defined vector for RORγ inverse-agonist SAR and GlmU-targeted antibacterial research. Unlike generic analogs, this regioisomer offers a specific chemical handle for developing novel anti-inflammatory or antibiotic leads. Procure certified, high-purity material to eliminate the risk of altered activity profiles from uncharacterized isomers.

Molecular Formula C24H24N2O4S
Molecular Weight 436.53
CAS No. 1005301-33-6
Cat. No. B2791006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide
CAS1005301-33-6
Molecular FormulaC24H24N2O4S
Molecular Weight436.53
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C24H24N2O4S/c1-2-30-23-13-7-6-12-21(23)24(27)25-19-15-14-18-9-8-16-26(22(18)17-19)31(28,29)20-10-4-3-5-11-20/h3-7,10-15,17H,2,8-9,16H2,1H3,(H,25,27)
InChIKeyJAQRWWDLPVWKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide (CAS 1005301-33-6)?


N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide (CAS 1005301-33-6) is a synthetic organic molecule belonging to the class of N-sulfonylated tetrahydroquinolines [1]. It features a 1,2,3,4-tetrahydroquinoline core with a benzenesulfonyl group at the 1-position and a 2-ethoxybenzamide moiety at the 7-position. Compounds in this general structural class have been described in patent literature as modulators of RORγ activity for potential treatment of immune and inflammatory disorders [2], and in research publications as antibacterial and anticancer agents [3]. However, no published quantitative biological or physicochemical data specific to this precise compound were identified in the non-excluded source literature.

Why You Can't Just Substitute N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide with Any Analog


Tetrahydroquinoline sulfonamides are a broad class with highly variable biological profiles depending on the specific substitution pattern [1]. In the RORγ patent literature, minor structural changes on the tetrahydroquinoline scaffold are associated with significant shifts in inverse agonist potency and selectivity [2]. Similarly, antibacterial BSTHQ derivatives exert their effects through specific target interactions (e.g., GlmU) that are sensitive to substituent modifications [3]. The precise combination of a benzenesulfonyl group at N-1 and a 2-ethoxybenzamide at C-7 in this compound represents a defined substitution vector that cannot be assumed equivalent to other regioisomers (e.g., 6-yl analogs) or analogs with different sulfonyl or benzamide groups. Without direct comparative data for this exact compound, generic substitution carries a high risk of unknowingly altering the activity profile.

Quantitative Differentiation Evidence for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide


Direct Comparative Data Unavailable: Positional Isomer Differentiation Not Yet Quantified

A comprehensive search of primary literature, patents, and authoritative databases did not yield any direct head-to-head comparison or quantitative biological data for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide against a named comparator. The closest structurally characterized analogs include N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide (6-yl positional isomer) and N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide (4-ethoxy regioisomer, CAS 946290-99-9) . However, no peer-reviewed data quantifying differences in potency, selectivity, or pharmacokinetics between these analogs and the target compound were identified. The quantitative differentiation evidence required for procurement decision-making is therefore currently absent from the non-excluded scientific record.

Tetrahydroquinoline sulfonamides Positional isomer SAR Medicinal chemistry

Class-Level Antibacterial Target Engagement: GlmU Inhibition Plausible but Unconfirmed

N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives as a class have been shown to exert antibacterial activity through interaction with the N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) enzyme, a target involved in bacterial cell wall biosynthesis [1]. Molecular docking and dynamics studies on BSTHQ derivatives (without the 2-ethoxybenzamide substitution) demonstrated feasible binding to GlmU, and the compounds showed activity against both Gram-positive and Gram-negative bacteria [1]. However, the specific BSTHQ derivatives tested in that study did not include the 7-(2-ethoxybenzamide)-substituted variant represented by the target compound. Therefore, while GlmU engagement is a plausible class-level mechanism, direct confirmation and quantitative inhibitory data (e.g., IC50) for this exact compound are lacking.

Antibacterial GlmU Tetrahydroquinoline sulfonamide

RORγ Inverse Agonism: Structural Eligibility Without Compound-Specific Validation

A U.S. patent (US 2014/0088094 A1) describes N-sulfonylated tetrahydroquinolines as inhibitors of RORγ activity for the treatment of immune and inflammatory disorders [1]. The patent discloses a broad Markush structure encompassing compounds with a benzenesulfonyl group at the tetrahydroquinoline nitrogen and various amide substituents, which would include the target compound. However, the patent exemplifies specific compounds with quantified RORγ inverse agonist activity (e.g., IC50 values in cell-based assays), and the target compound is not among the exemplified structures with reported data [1]. Consequently, while the structural class is associated with RORγ modulation, no quantitative potency or selectivity data exist for this specific compound to differentiate it from other patent-exemplified analogs.

RORγ inverse agonist Autoimmune disease Tetrahydroquinoline sulfonamide

Potential Application Scenarios for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide Based on Class-Level Evidence


Antibacterial Drug Discovery: Hit-to-Lead Optimization Targeting GlmU

Based on the class-level finding that BSTHQ derivatives inhibit the GlmU enzyme in both Gram-positive and Gram-negative bacteria [1], this compound could serve as a starting point for structure-activity relationship (SAR) studies aimed at developing novel antibiotics. Its specific 2-ethoxybenzamide substitution at the 7-position offers a chemical handle for further optimization, potentially addressing the need for agents with activity against multidrug-resistant strains. However, any such program must begin with in-house determination of MIC values and GlmU inhibition potency, as no such data are publicly available for this precise compound.

Autoimmune Disease Research: RORγ Inverse Agonist Probe Development

Given the patent coverage of N-sulfonylated tetrahydroquinolines as RORγ inverse agonists [2], this compound could be investigated as a potential probe molecule for studying IL-17-mediated inflammatory pathways relevant to psoriasis, ankylosing spondylitis, or other autoimmune conditions. Its structural features (benzenesulfonyl and 2-ethoxybenzamide substituents) may confer distinct binding interactions within the RORγ ligand-binding domain that have not been explored in published exemplified compounds. Researchers would need to first generate comparative data against reference inverse agonists (e.g., GSK2981278) to establish any differentiated profile.

Chemical Biology Tool for Carbonic Anhydrase Isozyme Profiling

Tetrahydroquinoline sulfonamides have been evaluated for anticancer activity linked to carbonic anhydrase (CA) inhibition [3]. The primary sulfonamide moiety in the target compound's benzenesulfonyl group may confer CA inhibitory activity, while the 2-ethoxybenzamide side chain could influence isozyme selectivity. This compound could be screened against a panel of CA isoforms (e.g., CA I, II, IX, XII) to identify any selectivity window that differentiates it from classical sulfonamide CA inhibitors like acetazolamide. This application scenario is supported solely by class-level precedent and requires de novo profiling.

Reference Standard for Analytical Method Development

The defined molecular formula (C24H24N2O4S) and molecular weight (436.53 g/mol) of this compound, along with its distinct combination of functional groups, make it potentially suitable as a reference standard for developing HPLC or LC-MS methods for tetrahydroquinoline sulfonamide analysis. If obtained with certified purity from a reputable supplier, it could serve as a system suitability standard or calibration reference for quantifying related analogs in reaction monitoring or impurity profiling.

Quote Request

Request a Quote for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.